molecular formula C8H8ClNO4S B2388592 3-Carbamoyl-4-methoxybenzenesulfonyl chloride CAS No. 77718-16-2

3-Carbamoyl-4-methoxybenzenesulfonyl chloride

Cat. No.: B2388592
CAS No.: 77718-16-2
M. Wt: 249.67
InChI Key: KGQMQWVIFWNFLZ-UHFFFAOYSA-N
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Description

3-Carbamoyl-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-4-methoxybenzenesulfonyl chloride typically involves the reaction of 3-carbamoyl-4-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Carbamoyl-4-methoxybenzenesulfonic acid+SOCl23-Carbamoyl-4-methoxybenzenesulfonyl chloride+SO2+HCl\text{3-Carbamoyl-4-methoxybenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Carbamoyl-4-methoxybenzenesulfonic acid+SOCl2​→3-Carbamoyl-4-methoxybenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can undergo reduction reactions to form sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA)

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3-Carbamoyl-4-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzenesulfonyl chloride
  • 3-Nitro-4-methoxybenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride

Comparison

3-Carbamoyl-4-methoxybenzenesulfonyl chloride is unique due to the presence of the carbamoyl group, which imparts distinct reactivity and properties compared to other similar compounds. For example, the carbamoyl group can participate in additional hydrogen bonding interactions, influencing the compound’s solubility and reactivity.

Properties

IUPAC Name

3-carbamoyl-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQMQWVIFWNFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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